ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its versatility. It can be used in a variety of assays to investigate its potential therapeutic applications. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. Some potential areas of investigation include:
1. Further studies on its mechanism of action to identify additional targets for therapeutic intervention.
2. Investigation of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis.
3. Development of more efficient synthesis methods to increase yield and reduce cost.
4. Investigation of its potential use in combination with other drugs to enhance therapeutic efficacy.
5. Evaluation of its potential toxicity and safety in animal models.
In conclusion, ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a promising compound with potential therapeutic applications. Its versatility, antitumor, anti-inflammatory, and antimicrobial properties, and ability to improve cognitive function make it an attractive candidate for further research.
Synthesis Methods
The synthesis of ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-methoxyphenylacetic acid chloride in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-4-22-15(20)14-10(2)17-16(24-14)18-13(19)9-23-12-8-6-5-7-11(12)21-3/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPJGFWLTUENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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